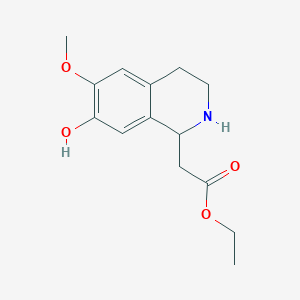
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate, also known as THIQ, is a synthetic compound that has been used extensively in scientific research. THIQ is a derivative of tetrahydroisoquinoline, a class of organic compounds that have been found to have a wide range of biological activities. THIQ has been of particular interest due to its ability to act as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
作用机制
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor by Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate leads to the inhibition of neurotransmitter release, resulting in the modulation of pain and reward pathways in the brain. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate also activates the release of endogenous opioids such as enkephalins and endorphins, which further modulate the activity of the mu-opioid receptor.
Biochemical and Physiological Effects:
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been found to have a wide range of biochemical and physiological effects, including analgesia, sedation, and reward-related behaviors. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has also been shown to induce the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward.
实验室实验的优点和局限性
One advantage of using Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in lab experiments is its potency as an agonist at the mu-opioid receptor, which allows for the investigation of the role of this receptor in various biological processes. However, Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has limited selectivity for the mu-opioid receptor, and can also activate other opioid receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in scientific research. One area of interest is the investigation of the role of the mu-opioid receptor in the development of opioid tolerance and dependence. Another area of interest is the development of more selective agonists for the mu-opioid receptor, which may have fewer side effects and greater therapeutic potential. Additionally, Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate may be used as a tool for the investigation of the mechanisms underlying pain and reward pathways in the brain.
合成方法
The synthesis of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 3,4-dimethoxyphenethylamine with ethyl oxalyl chloride to form ethyl 3,4-dimethoxyphenethyl oxalate. This intermediate is then reacted with sodium borohydride to yield the corresponding alcohol, which is further converted to the Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate derivative using acetic anhydride and catalytic amounts of sulfuric acid.
科学研究应用
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been used extensively in scientific research to investigate the role of the mu-opioid receptor in the modulation of pain and reward pathways in the brain. Studies have shown that Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate is a potent agonist at the mu-opioid receptor, and can induce analgesia and reward-related behaviors in animal models. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has also been used to investigate the mechanisms underlying the development of opioid tolerance and dependence.
属性
CAS 编号 |
111599-04-3 |
|---|---|
产品名称 |
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate |
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC 名称 |
ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-19-14(17)8-11-10-7-12(16)13(18-2)6-9(10)4-5-15-11/h6-7,11,15-16H,3-5,8H2,1-2H3 |
InChI 键 |
IHNIJGQFZOMHFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
规范 SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
同义词 |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-,ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



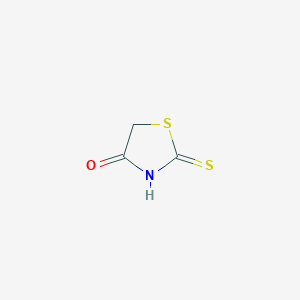



![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
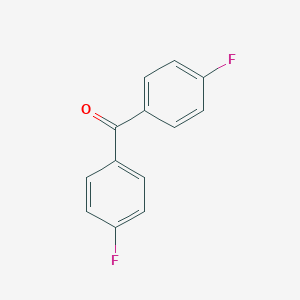

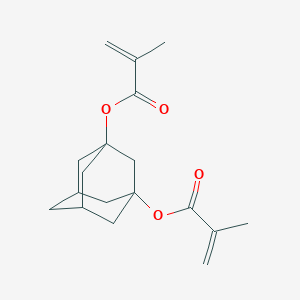
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
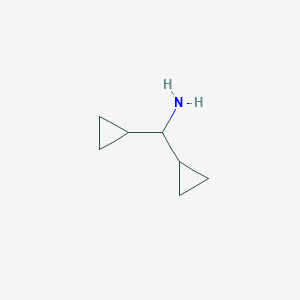
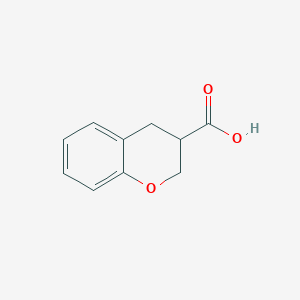
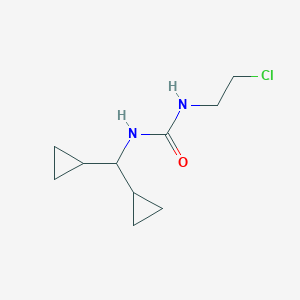

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)